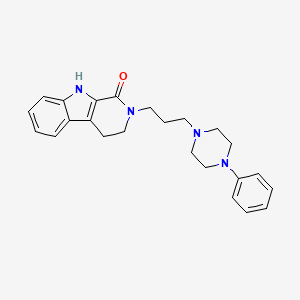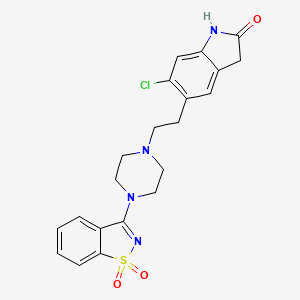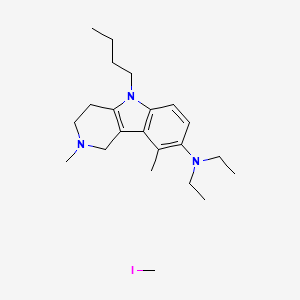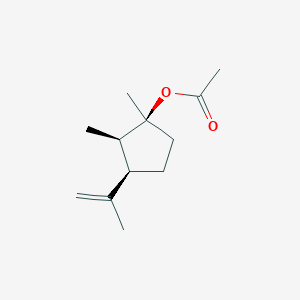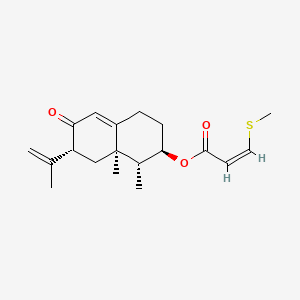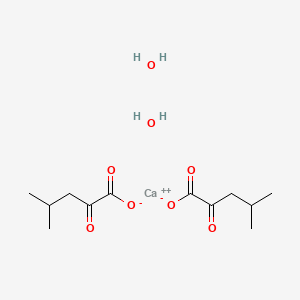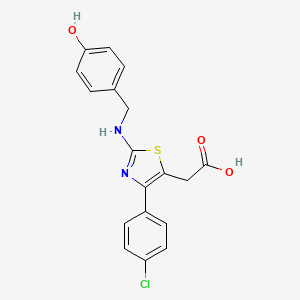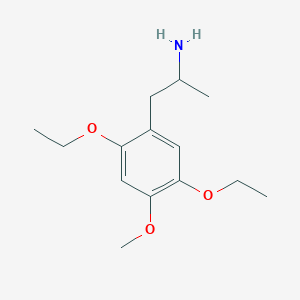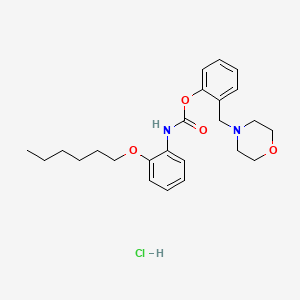
Adamantanylcarboxamido hydroxylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound that belongs to the class of amides. It is characterized by the presence of an adamantane group, a carboxamide group, and a hydroxylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-protecting and anti-sebum properties
Mechanism of Action
The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Stearamides: Amides of stearic acid.
Cocamides: Amides of coconut fatty acids.
Benzamides: A significant class of amide compounds with various biological activities.
Uniqueness
Adamantanylcarboxamido hydroxylbenzamide is unique due to its combination of an adamantane group and a hydroxylbenzamide group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
847249-61-0 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21) |
InChI Key |
SWYSRRSBMXWRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


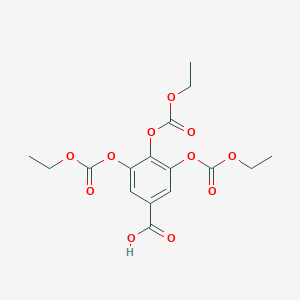
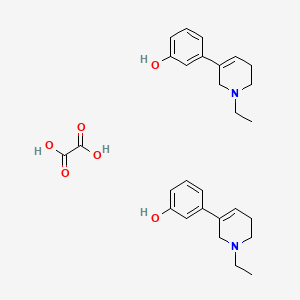
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
